molecular formula C16H13NO5S3 B8658508 2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid

2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid

Cat. No.: B8658508
M. Wt: 395.5 g/mol
InChI Key: GVAXUAIZKLJWSB-UHFFFAOYSA-N
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Description

2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid is a complex organic compound featuring a naphthalene core substituted with hydroxy, thiophene-sulfonamido, and thioacetic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid involves multiple steps, typically starting with the functionalization of the naphthalene ring. Common synthetic routes include:

    Naphthalene Functionalization: Introduction of hydroxy and sulfonamido groups onto the naphthalene ring.

    Thioether Formation: Coupling of the thiophene-sulfonamido group with the naphthalene derivative.

    Acetic Acid Substitution: Introduction of the thioacetic acid moiety.

Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the sulfonamido group to an amine.

    Substitution: Replacement of the thioacetic acid group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine derivative .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The hydroxy and sulfonamido groups can form hydrogen bonds with biological molecules, while the thiophene and thioacetic acid moieties may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-ylthio)propionic acid
  • 2-(1-Hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-ylthio)butyric acid

Uniqueness

2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13NO5S3

Molecular Weight

395.5 g/mol

IUPAC Name

2-[1-hydroxy-4-(thiophen-2-ylsulfonylamino)naphthalen-2-yl]sulfanylacetic acid

InChI

InChI=1S/C16H13NO5S3/c18-14(19)9-24-13-8-12(10-4-1-2-5-11(10)16(13)20)17-25(21,22)15-6-3-7-23-15/h1-8,17,20H,9H2,(H,18,19)

InChI Key

GVAXUAIZKLJWSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

8 mg Ethyl 2-(1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-ylthio)acetate (9a) was dissolved in 0.5 ml dioxane, to which was added 0.5 ml HCl solution (4 N). The reaction mixture was heated at 100° C. with M.W. for 10 min and diluted to 20 ml with ethyl acetate. Washed with water and brine, the organic solution was dried over Na2SO4 and filtered. The filtrate was concentrated to dryness affording title compound 6 mg (80%) as a pale yellow solid, m.p.: 175-177° C.
Name
Ethyl 2-(1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-ylthio)acetate
Quantity
8 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

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